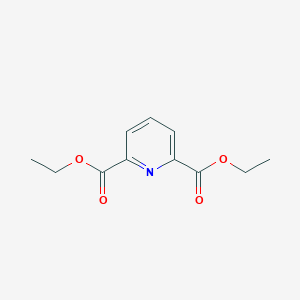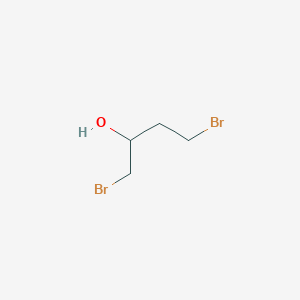
Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
Vue d'ensemble
Description
Tetrasiloxane derivatives are a class of organosilicon compounds characterized by a siloxane backbone with various organic substituents. These compounds are of interest due to their unique chemical and physical properties, which make them suitable for a range of applications, including materials science and polymer chemistry.
Synthesis Analysis
The synthesis of tetrasiloxane derivatives often involves the hydrolysis and condensation of organosilicon precursors. For instance, the synthesis of stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane was achieved through the hydrolysis of arylisopropyldichlorosilanes followed by dephenylchlorination and further hydrolysis, leading to high yields of the desired isomers . Similarly, the synthesis of cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane was reported, with subsequent dehydration using N,N'-dicyclohexylcarbodiimide to yield octa(isopropylsilsesquioxane) .
Molecular Structure Analysis
The molecular structure of tetrasiloxane derivatives is crucial in determining their properties and reactivity. X-ray crystallography has been employed to elucidate the structures of these compounds. For example, the crystal structures of various stereoisomers of tetrahydroxytetraisopropylcyclotetrasiloxane were determined, revealing unique intermolecular hydrogen bonding and packing structures in the solid state . The structure of cis,cis,cis-1,3,5,7-tetrahydroxytetraisopropylcyclotetrasiloxane also showed a cluster formation with water molecules in the lattice .
Chemical Reactions Analysis
Tetrasiloxane derivatives can undergo a variety of chemical reactions, including dehydration and polymerization. The dehydration of tetrahydroxycyclotetrasiloxane to form octa(isopropylsilsesquioxane) is an example of a reaction that alters the molecular structure and potentially the properties of the material . Additionally, the hydride poly-addition reaction of tetraphenyl-dimethyl-dihydrocyclotetrasiloxane to divinylcyclotetrasiloxane in the presence of chloroplatinic acid has been studied, resulting in the formation of a crystalline polymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrasiloxane derivatives are influenced by their molecular structure. For instance, the crystallinity of polymers derived from tetramethylsilnaphthylenesiloxane units was found to vary depending on the position of the dimethylsilyl group on the naphthylene moiety, affecting their solubility, glass transition temperature, and thermal stability . The copolymerization of octamethylcyclotetrasiloxane with tetravinylcyclotetrasiloxane was optimized to influence the monomer conversion and copolymer composition, which are critical parameters for the final material properties .
Applications De Recherche Scientifique
Polymer Synthesis and Modification
Tetrasiloxane derivatives, including 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-tetrasiloxane, play a crucial role in the synthesis and modification of polymers. For example, octamethyl-1,7-tetrasiloxanediol was condensed with specific diacetates to form polymers with higher glass transition temperatures, indicating its utility in creating materials with desirable thermal properties (Andrianov et al., 1963). Additionally, the synthesis of 1,1-bis(silyl)ethenes from related tetrasiloxane compounds showcases the potential for creating cyclic carbosiloxane structures, useful in various chemical synthesis applications (Pawluć et al., 2005).
Antioxidant Action in Polymers
Tetrasiloxane compounds also exhibit interesting interactions in polymer systems, such as enhancing the antioxidant effect of certain additives in polymers. A study demonstrated that low concentrations of a tetrasiloxane compound increased the antioxidant effect of phenyl-β-naphthylamine in polyethylene, although this effect diminished at higher concentrations due to structural changes in the polymer (Mar’in et al., 1995).
Metabolic Studies
In the context of metabolic studies, octamethylcyclotetrasiloxane, a closely related compound to the specified tetrasiloxane, has been studied for its metabolic breakdown in rats. Major urinary metabolites identified include dimethylsilanediol and methylsilanetriol, providing insight into the biodegradation pathways of silicon-based compounds (Varaprath et al., 1999).
Material Science Applications
In material science, tetrasiloxane derivatives are used to enhance the properties of composites and polymers. For instance, vinyl-terminated poly(dimethyl-co-methylvinyl)siloxane was synthesized using octamethylcyclotetrasiloxane, indicating the versatility of tetrasiloxane derivatives in tailoring the properties of silicon-based polymers for specific applications (Park et al., 2021).
Propriétés
IUPAC Name |
methoxy-[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30O5Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQLIKNMLWCRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066281 | |
| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
CAS RN |
17928-31-3 | |
| Record name | 1,7-Dimethoxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17928-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017928313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



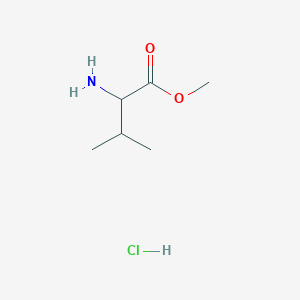

![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)

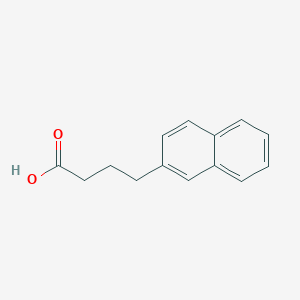
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

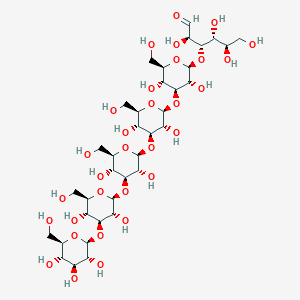

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)
